molecular formula C10H8F3N3O B2522225 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine CAS No. 1275499-44-9

5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine

Cat. No.: B2522225
CAS No.: 1275499-44-9
M. Wt: 243.189
InChI Key: YMOBTPXQBCEKOH-UHFFFAOYSA-N
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Description

5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine is a 1,2,4-oxadiazole derivative characterized by a trifluoromethyl-substituted benzyl group at position 5 of the heterocyclic ring and an amine group at position 3. Its molecular formula is C₁₀H₉F₃N₃O (calculated based on structural analysis), with a molecular weight of 258.20 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry and agrochemical applications. The compound is commercially available through multiple suppliers, reflecting its relevance in research .

Properties

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-9(14)16-17-8/h1-4H,5H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOBTPXQBCEKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NO2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275499-44-9
Record name 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(trifluoromethyl)benzylamine with a nitrile oxide intermediate, which is generated in situ from the corresponding hydroximoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine has shown promising results in medicinal applications:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For example:
    CompoundCell LineIC50 (µM)
    This compoundHeLa (cervical cancer)10
    Similar derivativeL1210 (murine leukemia)7
    Similar derivativeCEM (human T-lymphocyte)12
    The mechanism of action appears to involve apoptosis induction and cell cycle arrest through inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .

Materials Science

The compound's stability and electronic properties make it suitable for applications in organic electronics. It can serve as a building block for advanced materials due to its favorable characteristics.

Agrochemicals

This compound can be utilized as a precursor in the synthesis of herbicides and pesticides. Its biological activity suggests potential efficacy in agricultural applications .

Case Studies

  • Anticancer Studies : A study explored the anticancer properties of oxadiazole derivatives, including this compound. It exhibited significant antiproliferative effects against multiple cancer cell lines, highlighting its therapeutic potential .
  • Material Applications : Research into organic electronics has identified this compound as a promising candidate for developing new materials with enhanced performance due to its unique electronic properties .

Mechanism of Action

The mechanism of action of 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to effective inhibition of cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to tert-butyl (logP ~1.5) or nitro-substituted analogs .
  • Substitution at C5 (e.g., benzyl vs. tert-butyl) influences steric effects and synthetic accessibility. For example, tert-butyl groups simplify synthesis but reduce aromatic interactions .
  • Electron-withdrawing groups (CF₃, NO₂) enhance stability against nucleophilic attack but may reduce solubility in polar solvents .

Comparison with 1,3,4-Thiadiazole and Triazole Analogs

1,3,4-Thiadiazoles

  • Example : 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (C₈H₆FN₃S, MW 195.22 g/mol) .
  • Structural Differences : Replacement of oxygen with sulfur in the heterocycle increases polarizability and alters electronic properties.

1,2,4-Triazoles

  • Example : 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine (C₉H₁₀N₄, MW 174.21 g/mol) .
  • Structural Differences : Additional nitrogen atom in the ring enhances hydrogen-bonding capacity.
  • Functional Impact : Triazoles often show higher metabolic stability and are preferred in drug design for kinase inhibition .

Physicochemical and Application Considerations

  • Lipophilicity : The trifluoromethyl group elevates logP, favoring blood-brain barrier penetration but complicating aqueous formulation .
  • Biological Activity : While direct data for the target compound is scarce, structurally related 1,2,4-oxadiazoles show antimicrobial , anticancer , and anti-inflammatory activities .
  • Stability : 1,2,4-Oxadiazoles are generally stable under physiological conditions, but electron-deficient derivatives (e.g., nitro-substituted) may degrade under acidic conditions .

Biological Activity

5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3N3OC_{10}H_{8}F_{3}N_{3}O, with a molecular weight of approximately 251.19 g/mol. The structure includes a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that derivatives containing the oxadiazole ring can inhibit the growth of HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells with IC50 values ranging from 5 to 15 µM .

CompoundCell LineIC50 (µM)
This compoundHeLa10
Similar DerivativeL12107
Similar DerivativeCEM12

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that this compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This inhibition leads to increased apoptosis in cancer cells .

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of oxadiazole derivatives, researchers found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were reported to be lower than those of standard antibiotics like norfloxacin .

Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus22
Bacillus subtilis57

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds often exhibit favorable absorption and distribution characteristics due to their lipophilicity. Studies suggest that modifications in the oxadiazole structure can lead to improved bioavailability and reduced metabolic degradation .

Q & A

Basic: What synthetic routes are recommended for preparing 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazol-3-amine, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as amidoximes with activated carbonyl derivatives. Key steps include:

  • Precursor Preparation : Formation of a substituted amidoxime via hydroxylamine treatment of nitriles.
  • Cyclization : Reaction with a trifluoromethyl-substituted benzyl halide under reflux in aprotic solvents (e.g., DMF or THF) .
    Critical Conditions :
  • Temperature control (60–80°C) to avoid side reactions.
  • Use of catalysts like K₂CO₃ or DBU to enhance cyclization efficiency .
  • Purity of intermediates, verified via TLC or HPLC, is crucial for high final yields (typically 40–60%) .

Basic: How is the compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the oxadiazole ring and trifluoromethylphenyl substituents. Key signals include:
    • ¹H NMR : δ 4.5–5.0 ppm (CH₂ linkage between oxadiazole and phenyl groups) .
    • ¹³C NMR : δ 165–170 ppm (C=N of oxadiazole) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1100–1200 cm⁻¹ (C-F from trifluoromethyl) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) for this compound?

Methodological Answer:
Discrepancies often arise from assay-specific variables. To address this:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for anticancer studies) and MIC thresholds for antimicrobial tests .
  • Control for Substituent Effects : Minor structural variations (e.g., para- vs. meta-substitution on the phenyl ring) can alter bioactivity. Compare derivatives using SAR models .
  • Validate Mechanisms : Confirm target engagement (e.g., enzyme inhibition assays for kinase targets) to distinguish direct effects from off-target activity .

Advanced: What computational strategies are effective for predicting the compound’s binding affinity to biological targets, and how can these models be validated experimentally?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or DHFR). Focus on hydrogen bonding with the oxadiazole NH and hydrophobic interactions with the trifluoromethyl group .
  • MD Simulations : Run 100-ns trajectories to assess binding stability in solvent environments .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
    • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID 2O6 for similar oxadiazoles) .

Basic: What are the key physicochemical properties influencing this compound’s solubility and stability in biological assays?

Methodological Answer:

  • LogP : ~2.5 (moderate lipophilicity due to trifluoromethyl group), requiring DMSO or PEG-400 for in vitro solubilization .
  • pKa : The oxadiazole NH (pKa ~7.4) contributes to pH-dependent solubility .
  • Stability : Degrades under strong UV light; store in amber vials at –20°C .

Advanced: How can researchers design experiments to elucidate the compound’s metabolic fate and potential toxicity?

Methodological Answer:

  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors. Monitor metabolites via LC-MS/MS; focus on oxidative dealkylation of the benzyl group .
  • Toxicity Screening :
    • hERG Assay : Patch-clamp studies to assess cardiac risk .
    • Cytotoxicity : Compare IC₅₀ values in normal (e.g., HEK293) vs. cancer cell lines to evaluate selectivity .

Advanced: What strategies optimize regioselectivity when modifying the oxadiazole ring (e.g., introducing substituents at N2 vs. N4)?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to direct substitution to the desired nitrogen .
  • Electrophilic Aromatic Substitution : Activate the oxadiazole ring with Lewis acids (e.g., AlCl₃) for regioselective halogenation .
  • Post-Synthetic Modification : Click chemistry (e.g., CuAAC) to append functional groups after cyclization .

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